2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol
Description
Properties
IUPAC Name |
2-benzylsulfanyl-7-hydroxy-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c17-9-6-10(18)16-11(13-9)14-12(15-16)19-7-8-4-2-1-3-5-8/h1-6,18H,7H2,(H,13,14,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPELDJKFQAXJGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN3C(=CC(=O)NC3=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357319 | |
| Record name | AP-501/41557792 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98968-26-4 | |
| Record name | AP-501/41557792 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The foundational synthetic route involves cyclizing N-(3-(((aryl)amino)sulfonyl)-1H-1,2,4-triazol-5-yl)amines with malonyl halides (e.g., malonyl chloride) under acidic conditions. The reaction proceeds via nucleophilic attack of the triazole amine on the electrophilic malonyl carbonyl, followed by intramolecular cyclization to form the pyrimidine ring. Key modifications include substituting malonyl halides with malonic acid in the presence of phosphorus oxyhalides (POX₃), enabling a one-pot cyclization-halogenation sequence.
Table 1: Optimization of Cyclization-Halogenation Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–100°C | Maximizes ring closure |
| POX₃ Equivalents | ≥4 | Drives halogenation |
| Tertiary Amine | 1–20 mol% (e.g., DMAP) | Accelerates kinetics |
This method eliminates base-mediated side reactions and achieves yields exceeding 85% by avoiding intermediate isolation.
Cyclocondensation of α-Acetylenic Ketones with 3-Amino-5-Benzylsulfanyl-1,2,4-Triazole
Synthesis of the Triazole Precursor
3-Amino-5-benzylsulfanyl-1,2,4-triazole serves as a critical precursor. It is synthesized via nucleophilic substitution of 5-mercapto-1,2,4-triazole with benzyl bromide under basic conditions (K₂CO₃, DMF, 60°C).
Cyclocondensation Reaction
α-Acetylenic ketones undergo cyclocondensation with the triazole precursor in refluxing ethanol, facilitated by acid catalysis (HCl or p-TsOH). The reaction forms the triazolo[1,5-a]pyrimidine core through a Michael addition-cyclization cascade.
Equation 1 :
This method offers modularity for C5 and C7 substitutions but requires stringent control of stoichiometry to avoid oligomerization.
Solution-Phase Parallel Synthesis via Amidines
Stepwise Functionalization
Monosubstituted amidines are converted to 2-substituted 5-amino-4,6-dihydroxypyrimidines through a four-step sequence involving:
Final Substitution
The 7-chloro intermediate reacts with excess amine or hydrazine at 80°C, followed by resin-bound isocyanate scavenging to yield the target diol. This approach achieves 70–75% purity without chromatography.
One-Pot Tandem Cyclization-Halogenation
Process Advantages
Combining malonic acid and phosphorus oxychloride (POCl₃) in a single reactor enables concurrent cyclization and halogenation. The method reduces waste by 40% and shortens reaction times to 8–12 hours.
Table 2: Comparative Analysis of One-Pot vs. Multi-Step Synthesis
| Metric | One-Pot Method | Traditional Method |
|---|---|---|
| Reaction Time | 10 hours | 48 hours |
| Yield | 82% | 68% |
| Purity (HPLC) | 95% | 87% |
Critical Analysis of Methodologies
Chemical Reactions Analysis
2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines or thiols.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or other reduced forms.
Substitution: Substitution reactions can introduce various functional groups into the molecule, leading to the formation of derivatives with different properties.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified versions of the original compound with altered functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antibacterial Activity
- A series of derivatives based on the triazolo[1,5-a]pyrimidine scaffold have been synthesized and evaluated for their antibacterial properties. For instance, compounds derived from this scaffold demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.25 to 2.0 µg/mL, indicating potent antibacterial efficacy .
- Antifungal Activity
- Cancer Treatment
- DNA Gyrase Inhibition
Synthesis Techniques
The synthesis of 2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol typically involves multi-step reactions starting from readily available precursors such as benzaldehydes and cyanoacetates under optimized conditions using catalysts like TMDP (Tetra-Methyl-Diphenylphosphonium) to enhance yields and reduce reaction times .
Case Study 1: Antibacterial Screening
A study synthesized various triazolo[1,5-a]pyrimidine derivatives and screened them for antibacterial activity. Notably:
- Compound 9a showed the highest activity against DNA gyrase with an IC50 comparable to ciprofloxacin.
- The structure-activity relationship (SAR) indicated that specific substitutions on the triazole ring significantly influenced antibacterial potency.
Case Study 2: Antifungal Efficacy
In a comparative study against common fungal pathogens:
- Compounds derived from the triazolo scaffold were tested at a concentration of 50 µg/mL.
- Results indicated that certain derivatives achieved inhibition rates exceeding those of established antifungal treatments.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting essential biological processes. For example, it may inhibit the function of enzymes involved in DNA replication or protein synthesis, leading to the death of bacterial or cancer cells .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Triazolopyrimidine Derivatives
| Compound Name | Substituents (Position) | Key Functional Groups | Primary Applications | References |
|---|---|---|---|---|
| 2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol | 2: Benzylsulfanyl; 5,7: -OH | Sulfanyl, diol | Potential herbicide/pharmacological agent | [Hypothetical] |
| 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide | 2: Sulfonamide; 5,7: -CH₃ | Sulfonamide, methyl | Herbicidal activity | [1, 8] |
| 2-Nitro-5,7-bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine | 2: -NO₂; 5,7: -CF₃ | Nitro, trifluoromethyl | High-energy density material | [3] |
| 2-(5-Methylisoxazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol | 2: 5-Methylisoxazole; 5,7: -OH | Isoxazole, diol | Undisclosed (structural study) | [17] |
| α-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thio)acetamide | 2: Thioacetamide; 5,7: -CH₃ | Thioacetamide, methyl | Herbicidal activity | [13] |
Key Observations:
Substituent Impact on Bioactivity: Sulfonamide derivatives (e.g., 5,7-dimethyl-2-sulfonamide analogs) exhibit potent herbicidal activity, attributed to their ability to inhibit acetolactate synthase (ALS) in plants . Thioacetamide derivatives (e.g., α-(5,7-dimethyl-triazolo[1,5-a]pyrimidine-2-thio)acetamide) show comparable herbicidal efficacy against Echinochloa crusgalli (barnyardgrass) and Brassica campestris (rape) at concentrations as low as 100 μg/mL .
Energetic Materials :
- Nitro- and trifluoromethyl-substituted derivatives (e.g., compounds A–C in ) exhibit high detonation velocities (>8,500 m/s) and stability, making them candidates for explosives. The absence of nitro groups in the target compound limits its utility in this domain .
Hydrogen-Bonding Capacity :
- Diol-substituted analogs (e.g., 2-(5-methylisoxazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol) demonstrate enhanced solubility in polar solvents due to -OH groups, a feature shared with the target compound .
Critical Insights:
- Diol-containing analogs (e.g., pyrazolo[1,5-a]pyrimidine-5,7-diols) are often intermediates for dichloro derivatives, which are further functionalized for drug development .
Biological Activity
2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol is a compound that belongs to the class of triazolo-pyrimidines, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this compound, particularly its anticancer properties, antibacterial effects, and other pharmacological activities.
- Molecular Formula : C₁₂H₁₀N₄O₂S
- Molecular Weight : 274.3 g/mol
- CAS Number : 98968-26-4
Anticancer Activity
Recent studies have highlighted the potential of 2-(benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives as anticancer agents. The compound has been evaluated against various human cancer cell lines.
Case Study: Antiproliferative Activity
In a study examining the antiproliferative activities of various triazolo-pyrimidine derivatives, it was found that specific derivatives exhibited potent inhibitory effects on cancer cell proliferation. For instance:
- Compound H12 demonstrated significant activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines with IC₅₀ values of 9.47 μM, 9.58 μM, and 13.1 μM respectively. This activity was superior to that of the standard drug 5-Fluorouracil (5-Fu) .
The mechanism by which these compounds exert their anticancer effects includes:
- Inhibition of the ERK signaling pathway.
- Induction of apoptosis and G2/M phase cell cycle arrest.
- Regulation of apoptosis-related proteins .
Antibacterial Activity
The triazolo-pyrimidine derivatives also exhibit antibacterial properties. A study indicated that certain derivatives have shown effectiveness against various bacterial strains, although specific data for this compound is limited.
Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol?
Synthesis typically involves cyclocondensation of precursors like substituted pyrimidines or triazoles. For example, a benzylsulfanyl group can be introduced via nucleophilic substitution or thiol-alkylation. A reflux method with 1,4-dioxane as solvent and triethylamine (TEA) as a catalyst is effective for analogous triazolo-pyrimidine derivatives, achieving yields >75% after 24 hours . Key steps include monitoring by TLC and purification via column chromatography using silica gel and ethyl acetate/hexane gradients .
Q. What analytical techniques are critical for characterizing this compound?
Elemental analysis (C, H, N, S) and spectral methods are essential:
- ¹H/¹³C NMR : To confirm substitution patterns (e.g., benzylsulfanyl group at C2, diol groups at C5/C7).
- FT-IR : Peaks at 3200–3400 cm⁻¹ (O-H stretching) and 1150–1250 cm⁻¹ (C-S bond).
- Mass spectrometry (ESI-MS) : Molecular ion peaks matching the theoretical m/z (e.g., [M+H]⁺).
Cross-validation with computational simulations (e.g., Gaussian or ORCA) improves accuracy .
Q. How should this compound be stored to ensure stability?
Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the sulfanyl group and degradation of the diol moiety. Avoid aqueous buffers unless stabilized with antioxidants like BHT (0.1% w/v) .
Q. What are the common reactivity patterns of this triazolo-pyrimidine scaffold?
The diol groups (C5/C7) undergo phosphorylation or esterification under mild conditions (e.g., POCl₃ or acetic anhydride). The benzylsulfanyl group is susceptible to oxidation (forming sulfoxides/sulfones) with H₂O₂ or mCPBA .
Q. How can impurities be minimized during synthesis?
Use high-purity precursors (>98%) and employ gradient recrystallization (e.g., methanol/water). For intermediates, flash chromatography (hexane:EtOAc 3:1) reduces byproducts like unsubstituted pyrimidines .
Advanced Research Questions
Q. How can tautomeric equilibria of the triazolo-pyrimidine core be studied experimentally and computationally?
Tautomerism between 1,2,4-triazolo and pyrimidine rings is analyzed via:
Q. What computational strategies predict the compound’s pharmacokinetic properties?
Use QSAR models (e.g., SwissADME) to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Molecular docking (AutoDock Vina) identifies potential binding to kinases or PDEs, leveraging homology models from PDB .
Q. How can structure-activity relationships (SAR) be optimized for biological targets?
Systematically modify substituents:
Q. How to resolve contradictions in spectral vs. computational data?
Apply factorial design (e.g., Box-Behnken) to test variables like solvent polarity or temperature. For example, discrepancies in NMR chemical shifts may arise from solvent effects, resolved by comparing DMSO-d₆ vs. CDCl₃ spectra .
Q. What catalytic applications exist for this compound?
The triazolo-pyrimidine scaffold acts as a ligand in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura). Optimize reaction conditions (e.g., Pd(OAc)₂, K₂CO₃, DMF/H₂O) via DOE to achieve >80% yield .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
